
Tert-butyl 2-fluoro-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-fluoro-5-methylbenzoate: is an organic compound with the molecular formula C12H15FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-5-methylbenzoate typically involves the esterification of 2-fluoro-5-methylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
2-fluoro-5-methylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-fluoro-5-methylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-fluoro-5-methylbenzoate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group, resulting in the formation of 2-fluoro-5-methylbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-fluoro-5-methylphenol (if hydroxide is the nucleophile).
Oxidation: 2-fluoro-5-methylbenzoic acid.
Reduction: 2-fluoro-5-methylbenzyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl 2-fluoro-5-methylbenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives may also exhibit biological activity, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-5-methylbenzoate depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Tert-butyl benzoate: Lacks the fluorine and methyl substituents, making it less reactive in certain substitution reactions.
2-fluoro-5-methylbenzoic acid: Contains a carboxylic acid group instead of an ester group, affecting its solubility and reactivity.
Methyl 2-fluoro-5-methylbenzoate: Has a methyl ester group instead of a tert-butyl ester group, influencing its steric properties and reactivity.
Uniqueness: Tert-butyl 2-fluoro-5-methylbenzoate is unique due to the combination of the tert-butyl ester group, fluorine atom, and methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, making it valuable for targeted applications in synthetic chemistry and research.
Properties
CAS No. |
1343831-66-2 |
|---|---|
Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
tert-butyl 2-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-8-5-6-10(13)9(7-8)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
PFUUHBFJAUHICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



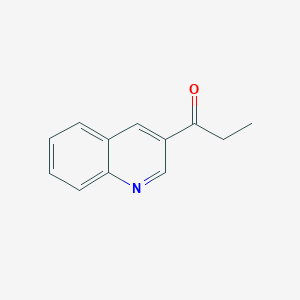
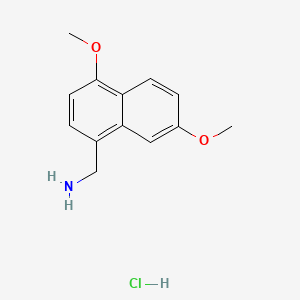
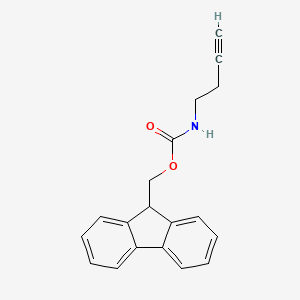
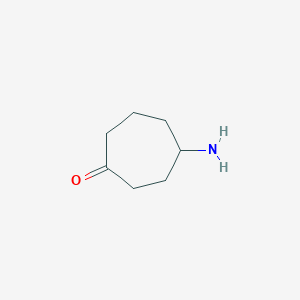
![6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B13470450.png)
![tert-butyl N-[3-(sulfanylmethyl)oxetan-3-yl]carbamate](/img/structure/B13470457.png)
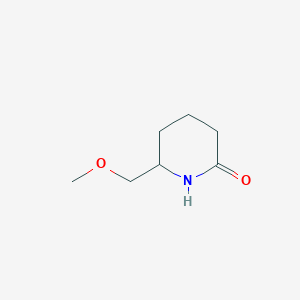

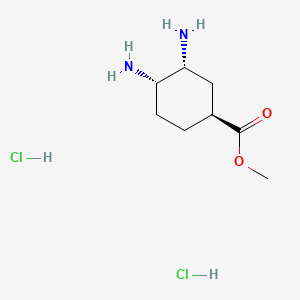
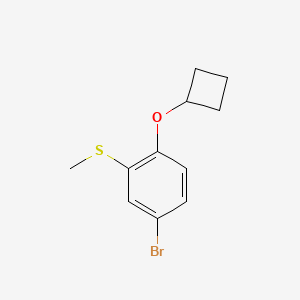
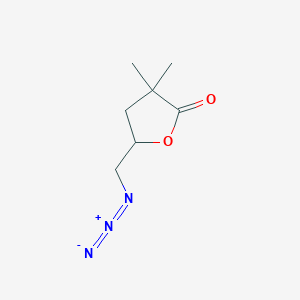
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)
